3-Methyl-1-pentanol, also known as 3-methylpentan-1-ol, is an organic compound classified as a primary alcohol. Its chemical formula is C₆H₁₄O, and it has a molecular weight of approximately 102.17 g/mol. This compound features a methyl group attached to the third carbon of a pentanol chain, giving it unique structural properties. It naturally occurs in various plants, notably in Capsicum frutescens, commonly known as the tabasco pepper .
There is no current research available on a specific mechanism of action for 3-Methyl-1-pentanol in biological systems.
The reaction thermochemistry indicates that the formation of 3-methyl-1-pentanol from its precursors involves significant energy changes, with relevant enthalpy values reported .
3-Methyl-1-pentanol exhibits biological activity as a plant metabolite. It is involved in various metabolic pathways within organisms, particularly in yeast species like Saccharomyces cerevisiae, where it plays a role in fermentation processes . Its presence in food sources contributes to flavor profiles, impacting sensory attributes.
Several methods exist for synthesizing 3-methyl-1-pentanol:
3-Methyl-1-pentanol shares structural similarities with several other alcohols. Here are some comparable compounds:
Compound Name | Structural Formula | Unique Features |
---|---|---|
2-Methyl-1-butanol | C₅H₁₂O | Methyl group at the second carbon. |
2-Pentanol | C₅H₁₂O | Secondary alcohol with different reactivity. |
1-Pentanol | C₅H₁₂O | Straight-chain primary alcohol without branching. |
What sets 3-methyl-1-pentanol apart is its branched structure, which influences its physical properties such as boiling point and solubility compared to straight-chain alcohols. Its occurrence in specific natural sources also adds to its uniqueness in terms of flavor contributions in food products .
3-Methyl-1-pentanol occurs naturally in a diverse range of plant species and food products. Most notably, it has been identified in Capsicum frutescens (tabasco pepper), but its distribution extends far beyond this single species. Research has documented its presence in numerous plants and food products, as outlined in Table 1.
Table 1: Natural Sources of 3-Methyl-1-Pentanol
The compound exhibits characteristic organoleptic properties, with a fruity, green, slightly pungent odor. At sensory threshold concentrations, it contributes whiskey, green, apple notes with an alcoholic nuance to food and beverage products. The detection threshold for 3-methyl-1-pentanol ranges from 830 ppb to 1.2 ppm, indicating its potential to influence sensory profiles even at relatively low concentrations.
The physical properties of 3-methyl-1-pentanol contribute to its behavior in biological systems and food matrices:
Table 2: Physical Properties of 3-Methyl-1-Pentanol
Property | Value | Reference |
---|---|---|
Molecular Weight | 102.18 g/mol | |
Density | 0.820 g/mL | |
Molar Volume | 124.6 mL/mol | |
Refractive Index | 1.418 | |
Boiling Point | 152°C | |
State at 20°C | Liquid |
The biosynthesis of 3-methyl-1-pentanol in plants involves complex metabolic networks that are part of the broader branched-chain volatile biosynthesis pathways. Current research points to several possible mechanisms for the production of this compound in plant tissues.
Studies on branched-chain volatile biosynthesis suggest four main hypotheses regarding the pathways that lead to compounds like 3-methyl-1-pentanol:
Mitochondrial catabolism of branched-chain amino acids: This pathway begins with the breakdown of amino acids such as isoleucine, leading to the formation of various branched-chain alcohols.
Leucine biosynthesis pathway extension: The leucine biosynthesis pathway can be extended to produce longer-chain alcohols including 3-methyl-1-pentanol.
Direct conversion from amino acid precursors: Evidence suggests direct conversion processes from specific branched-chain amino acid precursors.
Alternative enzymatic pathways: Multiple enzymatic routes may contribute to the formation of these compounds through various intermediates.
While the natural biosynthetic pathways in plants are still being fully elucidated, significant progress has been made in developing engineered biosynthetic routes for 3-methyl-1-pentanol production. Researchers have constructed a nonnatural metabolic pathway for the biosynthesis of (S)-3-methyl-1-pentanol in Escherichia coli. This innovative approach involved:
The engineered pathway begins with the synthesis of (S)-2-keto-3-methylvalerate (the 2-keto acid precursor of L-isoleucine). This compound undergoes a chain elongation cycle catalyzed by LeuA, LeuB, LeuC, and LeuD enzymes to produce 2-keto-4-methylhexanoate. The final conversion to 3-methyl-1-pentanol occurs via the actions of 2-ketoisovalerate decarboxylase (KIVD) from Lactococcus lactis and alcohol dehydrogenase VI (ADH6) from Saccharomyces cerevisiae.
Table 3: Key Enzymes in the Engineered Biosynthetic Pathway for 3-Methyl-1-Pentanol
Through optimization of this biosynthetic pathway, researchers achieved significant improvements in production yields. The F381L/V461A mutant of KIVD produced 384.3 mg/L of 3-methyl-1-pentanol, while further engineering with the G462D/S139G mutant of LeuA increased yields to 793.5 mg/L. Additional mutations (G462D/S139G/N167A triple mutant and G462D/S139G/H97A/N167A quadruple mutant) enabled the production of longer-chain alcohols including 4-methyl-1-hexanol (C7) and 5-methyl-1-heptanol (C8).
3-Methyl-1-pentanol plays significant roles in plant volatile emissions, contributing to plant defense mechanisms, stress responses, and ecological interactions. As a volatile organic compound (VOC), it can diffuse through air and gas-filled pores in soil, enabling long-distance interactions within plant ecosystems.
Research on tomato plants has revealed that volatile emissions, including compounds like 3-methyl-1-pentanol, can be induced systemically in response to various stresses. When tomato plants (Solanum lycopersicum) are subjected to leaf herbivory by insects such as Spodoptera exigua, measurable changes occur in the root volatile profile. These studies demonstrate the complex signaling networks that operate between above-ground and below-ground plant tissues.
The emission patterns of plant volatiles are highly responsive to environmental stressors. Studies have shown that emissions of green leaf volatiles and terpenoids from Solanum lycopersicum are quantitatively related to the severity of cold and heat shock. Under non-stressed conditions, many volatile emissions remain close to detection limits, but increase significantly under stress conditions, serving as sensitive indicators of plant physiological state.
In pepper plants (Capsicum species), 3-methyl-1-pentanol has been identified as one of the dominant components of volatiles in certain fruit varieties. Research examining volatile profiles across different pepper cultivars found that 3-methyl-1-pentanol and 3-methyl-1-butanol were dominant components in WH fruit. This research also revealed that the composition and concentration of VOCs vary significantly among Capsicum species and between fresh and dried samples.
Table 4: Factors Affecting 3-Methyl-1-Pentanol Emissions in Plants
The study of plant volatile emissions employs specialized analytical techniques to capture and quantify these compounds. Researchers have utilized various methods including:
Interestingly, these different trapping materials can yield complementary but distinct volatile profiles. In studies of tomato root volatiles, more compounds were detected with HiSorb than with PDMS traps in both domesticated and wild tomato species. This methodological consideration is important for comprehensive volatile profiling.
The biological roles of plant-emitted 3-methyl-1-pentanol and related compounds include:
For example, benzyl alcohol, which has been found co-emitted with 3-methyl-1-pentanol in some plant systems, has been associated with drought-stress responses in tea plants and is emitted upon the release of glycosides during cell destruction. This demonstrates how volatile emissions can serve as indicators of specific cellular processes occurring within the plant.
Flammable